Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate
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Overview
Description
Tert-butyl5-amino-6-methyl-1’,2’,3’,6’-tetrahydro-[3,4’-bipyridine]-1’-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a carboxylate group attached to a bipyridine core. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl5-amino-6-methyl-1’,2’,3’,6’-tetrahydro-[3,4’-bipyridine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl5-amino-6-methyl-1’,2’,3’,6’-tetrahydro-[3,4’-bipyridine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl5-amino-6-methyl-1’,2’,3’,6’-tetrahydro-[3,4’-bipyridine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tert-butyl5-amino-6-methyl-1’,2’,3’,6’-tetrahydro-[3,4’-bipyridine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 5-(tert-butyl)-2-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate
Uniqueness
Tert-butyl5-amino-6-methyl-1’,2’,3’,6’-tetrahydro-[3,4’-bipyridine]-1’-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and bipyridine core makes it a versatile compound with diverse applications in various scientific fields.
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-6-methylpyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-11-14(17)9-13(10-18-11)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h5,9-10H,6-8,17H2,1-4H3 |
InChI Key |
GCDPZAMHLXXYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CCN(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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